

# The Discovery and Development of GSK1702934A: A TRPC3/6 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK1702934A |           |
| Cat. No.:            | B1672358    | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**GSK1702934A** is a potent and selective small molecule agonist of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological characterization of **GSK1702934A**. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate further research and development of TRPC channel modulators.

## Introduction

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that play crucial roles in various physiological processes, including sensory perception, cardiovascular function, and cellular signaling.[2][3] The canonical subfamily, TRPC, is particularly implicated in calcium signaling downstream of G-protein coupled receptors and receptor tyrosine kinases. [2] Among the TRPC members, TRPC3 and TRPC6 have emerged as promising therapeutic targets for a range of conditions, including cardiovascular diseases.[2] The development of selective pharmacological tools to probe the function of these channels is therefore of significant interest. **GSK1702934A**, a compound developed by GlaxoSmithKline, represents a key tool in this endeavor, acting as a selective activator of TRPC3 and TRPC6 channels.[4]



## **Discovery and Synthesis**

While detailed information regarding the initial discovery and lead optimization of **GSK1702934A** is not extensively published in the public domain, its chemical structure, 3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one, suggests a targeted design approach.[1] The synthesis of **GSK1702934A** has been described in the literature and is outlined in the experimental protocols section.

#### **Mechanism of Action**

**GSK1702934A** acts as a direct agonist of TRPC3 and TRPC6 channels. It activates these channels by binding to an extracellularly located orthosteric site.[2][3] This binding site is formed by the pore helix (PH) and the S6 transmembrane helix of the channel protein.[2][3]

Key amino acid residues within the TRPC6 channel that are crucial for the binding and agonistic activity of **GSK1702934A** have been identified through mutagenesis studies. These include W679, E671, E672, and K675 in the pore helix, and N701 and Y704 in the S6 helix.[2] [3] The interaction of **GSK1702934A** with these residues induces a conformational change in the channel, leading to its opening and subsequent cation influx.

The activation of TRPC3/6 by **GSK1702934A** bypasses the need for phospholipase C (PLC) signaling, which is the canonical pathway for the activation of these channels by many endogenous stimuli.

## **Signaling Pathway Diagram**

## Foundational & Exploratory

Check Availability & Pricing











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GSK1702934A Wikipedia [en.wikipedia.org]
- 2. GSK1702934A and M085 directly activate TRPC6 via a mechanism of stimulating the extracellular cavity formed by the pore helix and transmembrane helix S6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK1702934A and M085 directly activate TRPC6 via a mechanism of stimulating the extracellular cavity formed by the pore helix and transmembrane helix S6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of GSK1702934A: A TRPC3/6 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672358#discovery-and-development-of-gsk1702934a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com